molecular formula C17H14N2O4 B14070832 4-{(E)-[3-(4-Carboxyanilino)prop-2-en-1-ylidene]amino}benzoic acid CAS No. 101444-89-7

4-{(E)-[3-(4-Carboxyanilino)prop-2-en-1-ylidene]amino}benzoic acid

Cat. No.: B14070832
CAS No.: 101444-89-7
M. Wt: 310.30 g/mol
InChI Key: AYNKCCXQNCPPTG-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[[3-[(4-carboxyphenyl)amino]-2-propen-1-ylidene]amino]- is a complex organic compound that belongs to the class of benzoic acids It is characterized by the presence of a carboxyphenyl group and an amino-propenylidene group, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[[3-[(4-carboxyphenyl)amino]-2-propen-1-ylidene]amino]- typically involves multi-step organic reactions. One common method involves the reaction of 4-carboxyphenylamine with 3-amino-2-propenal under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or platinum, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is scaled up by optimizing reaction parameters and using industrial-grade equipment. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[[3-[(4-carboxyphenyl)amino]-2-propen-1-ylidene]amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

Benzoic acid, 4-[[3-[(4-carboxyphenyl)amino]-2-propen-1-ylidene]amino]- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of benzoic acid, 4-[[3-[(4-carboxyphenyl)amino]-2-propen-1-ylidene]amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid: A simpler analog with similar structural features but lacking the propenylidene group.

    4-Hydroxybenzoic acid: Another analog with a hydroxyl group instead of the amino group.

    4-Methoxybenzoic acid: Contains a methoxy group in place of the amino group.

Uniqueness

Benzoic acid, 4-[[3-[(4-carboxyphenyl)amino]-2-propen-1-ylidene]amino]- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of both carboxyphenyl and amino-propenylidene groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .

Properties

CAS No.

101444-89-7

Molecular Formula

C17H14N2O4

Molecular Weight

310.30 g/mol

IUPAC Name

4-[3-(4-carboxyphenyl)iminoprop-1-enylamino]benzoic acid

InChI

InChI=1S/C17H14N2O4/c20-16(21)12-2-6-14(7-3-12)18-10-1-11-19-15-8-4-13(5-9-15)17(22)23/h1-11,18H,(H,20,21)(H,22,23)

InChI Key

AYNKCCXQNCPPTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC=CC=NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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